![molecular formula C20H18O6S2 B14006331 [2-(4-Methylphenyl)sulfonyloxyphenyl] 4-methylbenzenesulfonate CAS No. 79113-87-4](/img/structure/B14006331.png)
[2-(4-Methylphenyl)sulfonyloxyphenyl] 4-methylbenzenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-(4-Methylphenyl)sulfonyloxyphenyl] 4-methylbenzenesulfonate is a chemical compound with the molecular formula C20H18O6S2.
Métodos De Preparación
The synthesis of [2-(4-Methylphenyl)sulfonyloxyphenyl] 4-methylbenzenesulfonate typically involves the reaction of 4-methylphenol with sulfonyl chloride under specific conditions. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
[2-(4-Methylphenyl)sulfonyloxyphenyl] 4-methylbenzenesulfonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyloxy group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form sulfides.
Common Reagents and Conditions: Typical reagents include strong nucleophiles like sodium methoxide or potassium tert-butoxide for substitution reactions. .
Aplicaciones Científicas De Investigación
[2-(4-Methylphenyl)sulfonyloxyphenyl] 4-methylbenzenesulfonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of [2-(4-Methylphenyl)sulfonyloxyphenyl] 4-methylbenzenesulfonate involves its interaction with specific molecular targets. The sulfonyloxy group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. The compound’s biological activity may be attributed to its ability to inhibit certain enzymes or interact with cellular receptors, leading to various physiological effects .
Comparación Con Compuestos Similares
Similar compounds to [2-(4-Methylphenyl)sulfonyloxyphenyl] 4-methylbenzenesulfonate include:
4-{[(4-Methylphenyl)sulfonyl]oxy}phenyl 4-methylbenzenesulfonate: Shares similar structural features and chemical properties.
2-(4-Methylsulfonylphenyl) indole derivatives: Known for their antimicrobial and anti-inflammatory activities.
2-((4-Methylphenyl)sulfonamido)-2-((tosyloxy)methyl)propane-1,3-diylbis(4-methylbenzenesulfonate):
These comparisons highlight the unique structural and functional aspects of this compound, making it a valuable compound for various scientific and industrial applications.
Propiedades
Número CAS |
79113-87-4 |
|---|---|
Fórmula molecular |
C20H18O6S2 |
Peso molecular |
418.5 g/mol |
Nombre IUPAC |
[2-(4-methylphenyl)sulfonyloxyphenyl] 4-methylbenzenesulfonate |
InChI |
InChI=1S/C20H18O6S2/c1-15-7-11-17(12-8-15)27(21,22)25-19-5-3-4-6-20(19)26-28(23,24)18-13-9-16(2)10-14-18/h3-14H,1-2H3 |
Clave InChI |
NQWBYJXDMSWXHX-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC=C2OS(=O)(=O)C3=CC=C(C=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



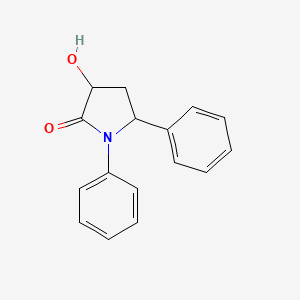

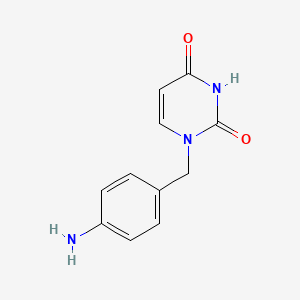
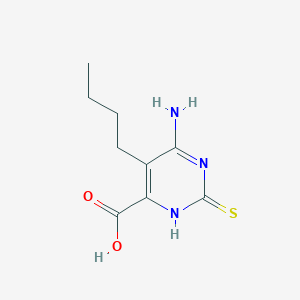
![Methyl 3-(3-{[(benzyloxy)carbonyl]amino}phenyl)propanoate](/img/structure/B14006282.png)
![3-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-2-(2-hydroxyphenyl)-1,3-thiazolidin-4-one](/img/structure/B14006285.png)
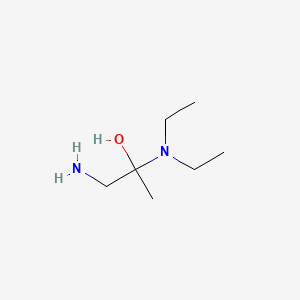
acetic acid](/img/structure/B14006295.png)
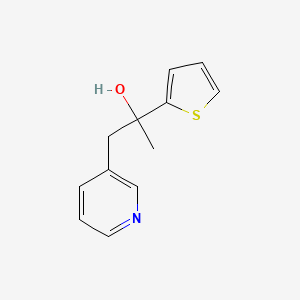

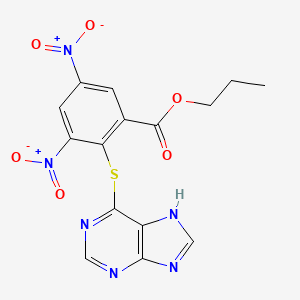
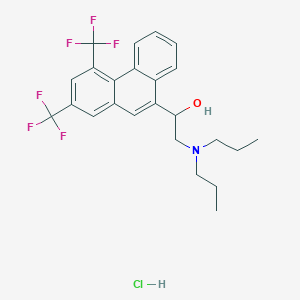
![[1-(4-fluorophenyl)-1-phenylprop-2-ynyl] N,N-dimethylcarbamate](/img/structure/B14006313.png)
